molecular formula C16H16O3 B12039825 (4-(Benzyloxy)-3-methylphenyl)acetic acid CAS No. 64360-42-5

(4-(Benzyloxy)-3-methylphenyl)acetic acid

Cat. No.: B12039825
CAS No.: 64360-42-5
M. Wt: 256.30 g/mol
InChI Key: TWAKAZAKNGJYJJ-UHFFFAOYSA-N
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Description

(4-(Benzyloxy)-3-methylphenyl)acetic acid is an organic compound with the molecular formula C16H16O3 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a benzyloxy group at the 4-position and a methyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Benzyloxy)-3-methylphenyl)acetic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxy-3-methylbenzaldehyde and benzyl bromide.

    Formation of Benzyloxy Intermediate: The first step involves the reaction of 4-hydroxy-3-methylbenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate to form 4-(benzyloxy)-3-methylbenzaldehyde.

    Oxidation: The benzyloxy intermediate is then oxidized using an oxidizing agent such as potassium permanganate or chromium trioxide to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

(4-(Benzyloxy)-3-methylphenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the benzyloxy group to a hydroxyl group.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted phenylacetic acid derivatives.

Scientific Research Applications

(4-(Benzyloxy)-3-methylphenyl)acetic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in the study of enzyme-substrate interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-(Benzyloxy)-3-methylphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The methyl group at the 3-position can affect the compound’s steric and electronic properties, modulating its reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

    (4-Benzyloxyphenyl)acetic acid: Similar structure but lacks the methyl group at the 3-position.

    (4-Benzyloxy-3-methoxyphenyl)acetic acid: Similar structure with a methoxy group instead of a methyl group at the 3-position.

Uniqueness

(4-(Benzyloxy)-3-methylphenyl)acetic acid is unique due to the presence of both the benzyloxy and methyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

64360-42-5

Molecular Formula

C16H16O3

Molecular Weight

256.30 g/mol

IUPAC Name

2-(3-methyl-4-phenylmethoxyphenyl)acetic acid

InChI

InChI=1S/C16H16O3/c1-12-9-14(10-16(17)18)7-8-15(12)19-11-13-5-3-2-4-6-13/h2-9H,10-11H2,1H3,(H,17,18)

InChI Key

TWAKAZAKNGJYJJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)CC(=O)O)OCC2=CC=CC=C2

Origin of Product

United States

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